Home > Products > Screening Compounds P126242 > Tamatinib besylate
Tamatinib besylate - 841290-81-1

Tamatinib besylate

Catalog Number: EVT-283234
CAS Number: 841290-81-1
Molecular Formula: C28H29FN6O8S
Molecular Weight: 628.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tamatinib besylate (Tamatinib besylate) is a small molecule tyrosine kinase inhibitor with high selectivity for spleen tyrosine kinase (SYK). [, , , , , , ] In scientific research, Tamatinib besylate is primarily used as a tool to investigate the role of SYK in various cellular processes and disease models. [, , , , , , , , , , , , , , , , , , , , ] It is particularly relevant in the study of immune responses, B cell signaling, platelet function, and inflammatory processes. [, , , , , , , ] Tamatinib besylate is the active metabolite of the prodrug fostamatinib disodium (R788). [, , , , ]

Molecular Structure Analysis

Crystal structures of Tamatinib besylate bound to SYK have been determined. [] This analysis revealed that Tamatinib besylate binds to the ATP binding pocket of SYK, acting as an ATP-competitive inhibitor. [, ] Crystallographic analysis provides valuable insights into the specific interactions between Tamatinib besylate and the kinase, aiding in the rational design and optimization of second-generation SYK inhibitors. []

Mechanism of Action

Tamatinib besylate primarily functions as a potent and selective inhibitor of SYK. [, ] It binds to the ATP binding pocket of SYK, acting as an ATP-competitive inhibitor with a Ki of 30 nM. [] By inhibiting SYK, Tamatinib besylate disrupts downstream signaling events initiated by various immune receptors, including the B cell receptor (BCR) and Fc receptors (FcRs). [, , , , , , ] Consequently, it impacts processes like B cell proliferation, platelet activation, immune complex-mediated inflammation, and the release of inflammatory cytokines. [, , , , , , , , , , , , , , , , , , , , , , ]

Applications
  • Investigating B Cell Signaling and Lymphoma: Tamatinib besylate has been widely used to study the role of SYK in B cell receptor (BCR) signaling and survival in various B cell malignancies, including diffuse large B cell lymphoma (DLBCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia (WM). [, , , , , , , , , ] Studies have shown that it can inhibit BCR signaling, reduce B cell viability, and induce apoptosis in sensitive lymphoma cells. [, , , , , , , ]

  • Examining Platelet Function and Thrombosis: Tamatinib besylate has been used to investigate the role of SYK in platelet activation and function. [, , ] Studies have shown that it can effectively block GPVI-mediated platelet activation and reduce thrombus formation in murine models. [, ]

  • Exploring Immune Complex-Mediated Inflammation: Tamatinib besylate has been utilized to study the role of SYK in immune complex-mediated inflammation. [] Research has demonstrated its ability to block Fc receptor signaling and reduce inflammation in models like the reverse-passive Arthus reaction and antibody-induced arthritis. []

  • Studying Inflammatory Diseases: Tamatinib besylate has been employed to investigate the role of SYK in various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. [, , , ] Studies have shown its potential to reduce inflammation and restore glucocorticoid sensitivity in steroid-resistant asthma. []

  • Investigating Mycobacterial Infections: Tamatinib besylate has been identified as a potential inhibitor of Mycobacterium tuberculosis protein kinase G (PknG). [] Research has shown its ability to inhibit PknG activity, promote transfer of mycobacteria to lysosomes, and reduce mycobacterial survival in macrophages. []

  • Exploring Senescence: Tamatinib besylate has been identified as a novel senolytic agent, showing selective toxicity toward senescent cells. [] It has been shown to induce apoptosis and reduce cell attachment capacity in senescent cells. []

Future Directions
  • Clinical Translation of SYK Inhibition: Given its promising preclinical activity, further research is needed to translate the findings of Tamatinib besylate research into effective therapeutic strategies for various diseases. [, , , , , , , , , , , , , , , , , , , , , , ] This includes exploring its potential use in combination therapies with existing drugs, optimizing dosing regimens, and identifying biomarkers to predict response to treatment.

  • Understanding SYK-Independent Effects: While highly selective for SYK, Tamatinib besylate may also interact with other kinases at therapeutically relevant concentrations. [] Further research is needed to fully characterize its off-target effects and understand their potential contributions to both beneficial and adverse outcomes.

R406

    Compound Description: R406 (N4-(2,2-dimethyl-3-oxo-4H-pyrid[1,4]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine) is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK). [, , , , , , , , , , , ] It exhibits anti-inflammatory and anti-tumor activity by interfering with BCR signaling and downstream pathways, including ERK, AKT, NFκB, and JNK. [, , , , , , , , , , , ] R406 also displays activity in modulating P-glycoprotein-mediated multidrug resistance. []

    Relevance: R406 is the active metabolite of fostamatinib, which is the disodium salt of tamatinib. [, , , , ] Therefore, the biological activities and mechanisms of action discussed for R406 are directly relevant to understanding the pharmacological profile of tamatinib besylate.

Fostamatinib Disodium (R788)

    Compound Description: Fostamatinib disodium (R788) is the disodium salt form and prodrug of R406, a potent and selective SYK inhibitor. [, , , , ] It is rapidly converted to R406 in vivo. [, , , ] Fostamatinib has shown clinical activity in B-cell malignancies and rheumatoid arthritis. [, , , ]

    Relevance: Fostamatinib disodium is directly relevant to tamatinib besylate as it represents the clinically studied disodium salt form of tamatinib. [, , , ] The research on fostamatinib provides crucial insights into the pharmacokinetics, efficacy, and safety profile of tamatinib besylate.

YM193306

    Compound Description: YM193306 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. [] Structural analysis reveals that its cis-cyclohexyldiamino moiety forms crucial interactions with the SYK active site, contributing to its high potency. []

    Relevance: As a potent SYK inhibitor, YM193306 shares a similar target profile with tamatinib besylate, which is also a SYK inhibitor. [] Comparing their structural features and binding interactions with SYK can provide valuable insights for developing more potent and selective SYK inhibitors.

7-Azaindole Derivative

    Compound Description: This compound class, specifically a 2-substituted 7-azaindole derivative, was studied for its interaction with spleen tyrosine kinase (SYK). [] Crystallographic analysis demonstrated its binding mode, with the indole-amide substituent packing tightly between the N- and C-terminal kinase lobes of SYK. []

    Relevance: Although the specific 7-azaindole derivative is not named, its structural class and interaction with SYK make it relevant to tamatinib besylate. [] Understanding the binding modes of diverse SYK inhibitors can aid in optimizing the design and development of tamatinib besylate analogs.

    Compound Description: Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. [, , ] It has shown efficacy in treating B-cell malignancies by blocking BCR signaling. [, , ] Ibrutinib acts downstream of SYK in the BCR pathway. [, , ]

    Relevance: Although ibrutinib targets BTK and tamatinib besylate targets SYK, both compounds ultimately inhibit BCR signaling. [, , ] This makes ibrutinib a relevant comparator in understanding the therapeutic potential and limitations of SYK inhibitors like tamatinib besylate.

ABT-199 (Venetoclax)

    Compound Description: ABT-199 is a potent and selective BCL-2 inhibitor. [, ] It induces apoptosis by selectively binding to BCL-2, preventing its anti-apoptotic function. [, ]

    Relevance: Research suggests that combining R406, the active metabolite of tamatinib, with ABT-199 shows synergistic cytotoxic effects in DLBCL cells. [] This synergistic effect is attributed to R406's ability to alter the balance between anti-apoptotic and pro-apoptotic proteins. [] Therefore, ABT-199 is relevant for potential combination therapies with tamatinib besylate, particularly in B-cell malignancies.

Other Relevant Compounds:

  • CAL-101 (Idelalisib): A PI3Kδ inhibitor investigated for its synergistic effects with SYK inhibitors in CLL. []
  • Dasatinib: A BCR-ABL/SRC inhibitor showing potential in combination with SYK inhibitors in ALL. []
  • Bortezomib: A proteasome inhibitor investigated for combination therapy with fostamatinib in DLBCL. []
  • Fludarabine: A chemotherapeutic agent demonstrating synergy with fostamatinib in NHL and CLL. []
  • Rapamycin: An mTOR inhibitor showing potential synergy with fostamatinib in DLBCL and CLL. []

Properties

CAS Number

841290-81-1

Product Name

R406

IUPAC Name

benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Molecular Formula

C28H29FN6O8S

Molecular Weight

628.6 g/mol

InChI

InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9)

InChI Key

UXDRJPYSTZHIOE-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

R406; R406; R406; R406; R406 besylate; R406 benzenesulfonate; Tamatinib,

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.